

# Biological activity of cyclopropane carboxylic acid derivatives

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## Compound of Interest

Compound Name: (1*R*,2*R*)-cyclopropane-1,2-dicarboxylic acid

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An In-Depth Guide to the Biological Activity of Cyclopropane Carboxylic Acid Derivatives

## Introduction

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has garnered significant attention in medicinal chemistry and agrochemical development.<sup>[1]</sup> Its inherent ring strain and distinct electronic properties confer a rigid conformation, which can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects.<sup>[1]</sup> Cyclopropane carboxylic acid and its derivatives are versatile scaffolds found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.<sup>[2]</sup> These activities range from enzyme inhibition to antimicrobial, antiviral, antitumor, and neurochemical properties.<sup>[2]</sup>

This technical guide provides a comprehensive overview of the diverse biological activities of cyclopropane carboxylic acid derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to serve as a resource for researchers, scientists, and drug development professionals.

## Enzyme Inhibition

Cyclopropane carboxylic acid derivatives have been extensively studied as inhibitors of various enzymes, leveraging the ring's unique stereochemical constraints to achieve high potency and selectivity.

## O-Acetylserine Sulfhydrylase (OASS) Inhibition

O-Acetylserine sulfhydrylase (OASS) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in cysteine biosynthesis in bacteria and plants, making it an attractive target for antimicrobial agents.<sup>[3]</sup> A series of 2-substituted-cyclopropane-1-carboxylic acids have been identified as potent inhibitors of OASS.<sup>[4]</sup> These compounds were designed to mimic the interaction between OASS and the C-terminus of its regulatory partner, serine acetyltransferase (SAT).<sup>[4]</sup>

The inhibition of OASS has been explored as a strategy to develop adjuvants for conventional antibiotics.<sup>[5][6]</sup> By disrupting cysteine biosynthesis, these inhibitors can weaken pathogenic bacteria and render them more susceptible to antibiotics like colistin, even in resistant strains.<sup>[5][7]</sup> Derivatives have shown nanomolar dissociation constants and the ability to significantly reduce the Minimum Inhibitory Concentration (MIC) of colistin against critical Gram-negative pathogens.<sup>[5][8]</sup>

Table 1: Quantitative Data for OASS Inhibition by Cyclopropane Carboxylic Acid Derivatives

Compound	Class/Derivative	Target Enzyme	Bioactivity Measurement	Value	Reference(s)
	UPAR415	S. Typhimurium OASS-A	KD	0.028 μM	[5]
	UPAR415	S. Typhimurium OASS-B	KD	0.490 μM	[5]
2-Substituted-cyclopropane-1-carboxylic acids		H. influenzae OASS-A	Kdiss	Low micromolar range	[4]

| Various acidic derivatives | S. Typhimurium OASS-A & OASS-B | Activity | Nanomolar range |  
[5][8][9] |

## Cyclopropane Fatty Acid Synthetase Inhibition

The biosynthesis of cyclopropane fatty acids in bacteria involves the enzyme cyclopropane fatty acid synthetase. This process is subject to product inhibition by S-adenosylhomocysteine, a byproduct of the reaction.[\[10\]](#) This inhibitory mechanism is a key feedback loop in the regulation of membrane fluidity in certain bacteria.

## Antimicrobial and Adjuvant Activity

While some cyclopropane derivatives exhibit intrinsic, albeit moderate, antimicrobial activity, their primary value lies in their role as antibiotic adjuvants.[\[11\]](#) By inhibiting nonessential bacterial pathways like cysteine synthesis, they can potentiate the effects of existing antibiotics.[\[5\]](#)[\[6\]](#)

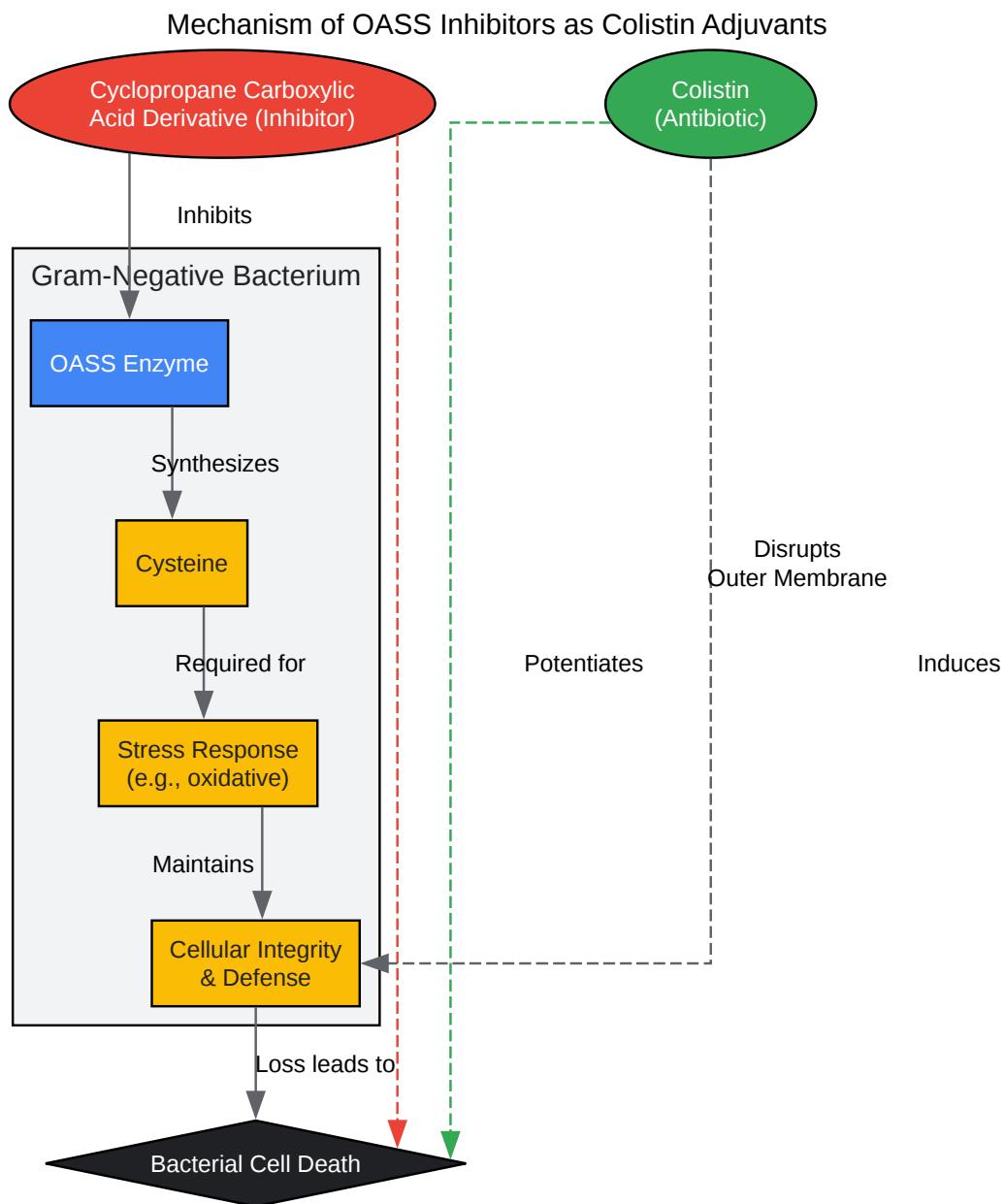
A notable example is the use of OASS inhibitors as colistin adjuvants.[\[8\]](#) Colistin's efficacy can be dramatically enhanced against pathogens like *E. coli*, *S. Typhimurium*, and *K. pneumoniae* when co-administered with these cyclopropane derivatives.[\[5\]](#) This strategy can restore the utility of older antibiotics against newly emerged resistant strains.

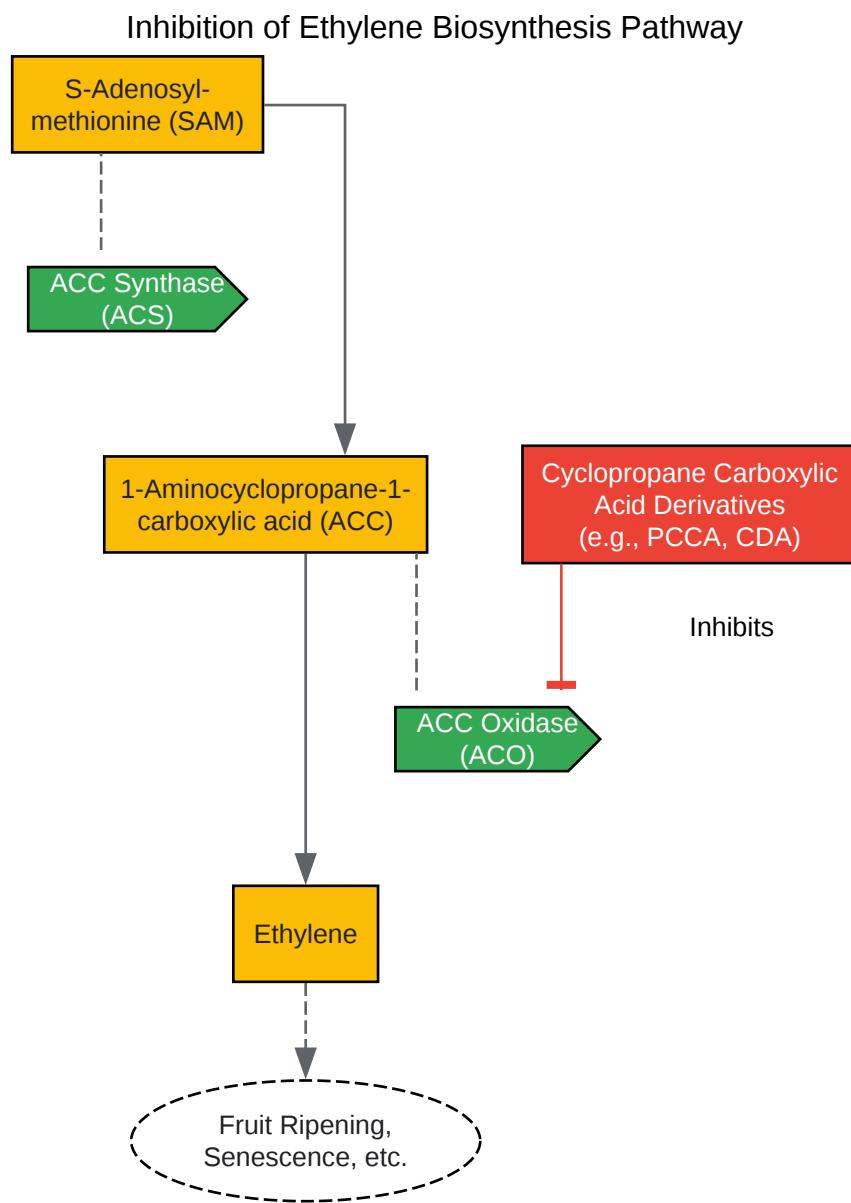
Table 2: Activity of Cyclopropane Derivatives as Colistin Adjuvants

Derivative	Pathogen	Adjuvant Concentration	Colistin MIC Reduction	Reference(s)
<b>Compound 13h</b>	<b><i>E. coli</i></b>	<b>8 µg/mL</b>	<b>3-fold</b>	<a href="#">[5]</a>
Compound 12h	<i>E. coli</i>	8 µg/mL	2-fold	<a href="#">[5]</a>
Compound 13h	<i>S. Typhimurium</i>	8 µg/mL	2-fold	<a href="#">[5]</a>
Compound 12h	<i>S. Typhimurium</i>	8 µg/mL	5-fold	<a href="#">[5]</a>
IMD-0354 derivative (Compound 3)	<i>A. baumannii</i> 4106	5 µM	Reduces Colistin MIC to 4 µg/mL	<a href="#">[7]</a>

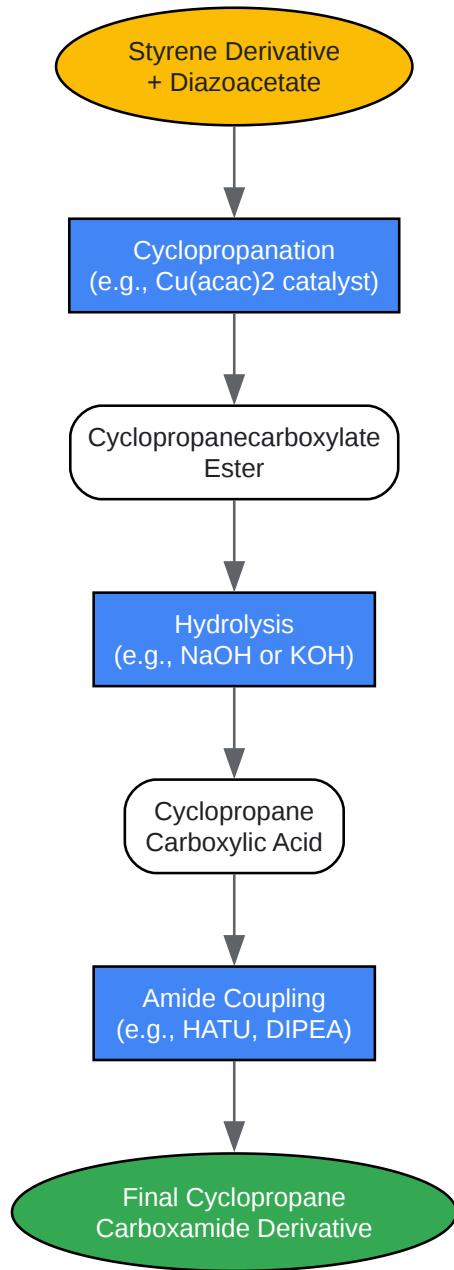
| IMD-0354 derivative (Compound 3) | *K. pneumoniae* B9 | 5 µM | Reduces Colistin MIC to 0.5 µg/mL [\[7\]](#) |

The mechanism involves weakening the bacterial cell's ability to cope with stress, making it more vulnerable to the membrane-disrupting action of colistin.

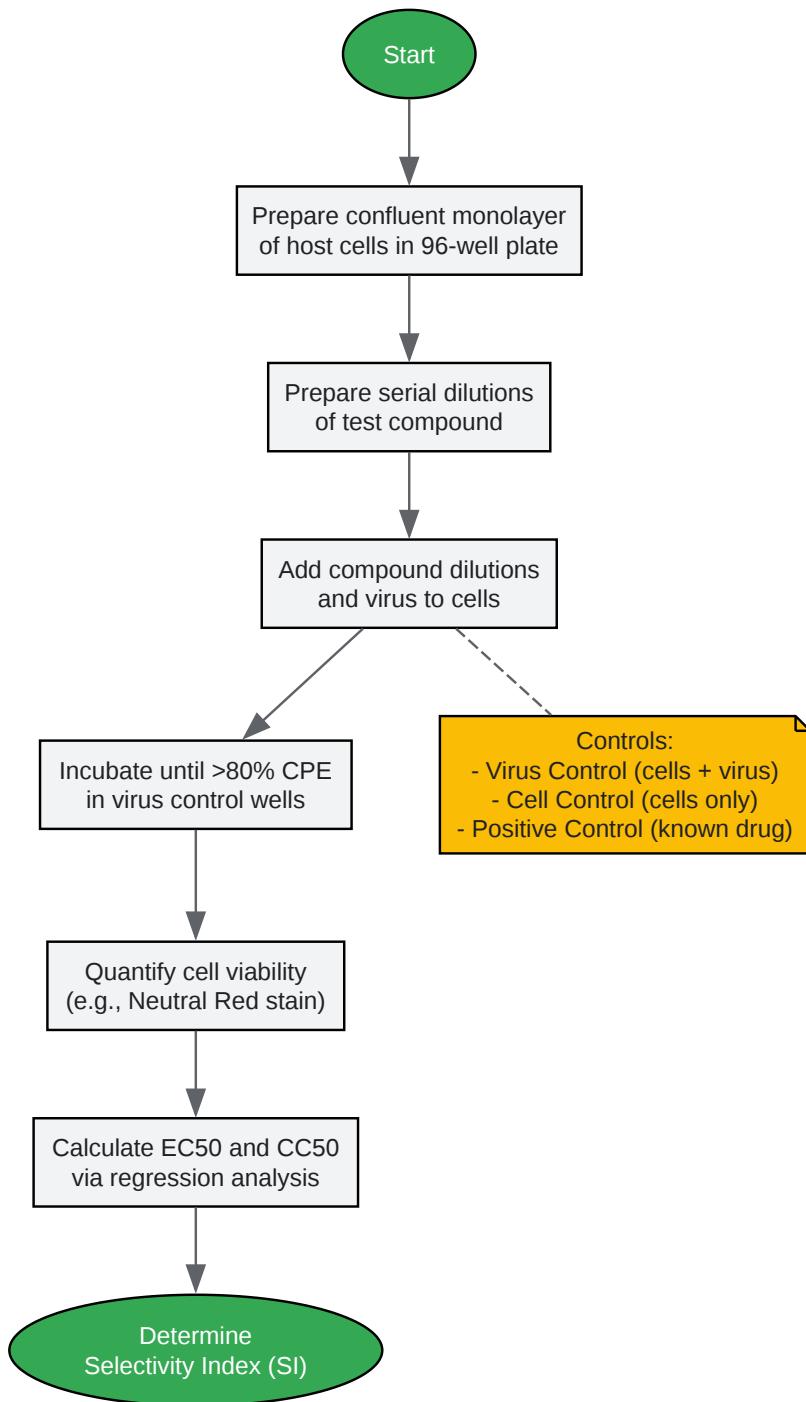




## General Synthetic Workflow for Cyclopropane Carboxamide Derivatives



## Workflow for In Vitro Antiviral CPE Reduction Assay

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